

Revolutionizing Research: Advanced NMR Spectroscopy Applications of L-Leucine-1-¹³C,¹⁵N

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Compound of Interest

Compound Name: *L-Leucine-1-¹³C,¹⁵N*

Cat. No.: *B1626927*

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[City, State] – [Date] – The strategic use of isotopically labeled compounds is a cornerstone of modern molecular research. Among these, **L-Leucine-1-¹³C,¹⁵N** has emerged as a powerful probe in Nuclear Magnetic Resonance (NMR) spectroscopy, offering unparalleled insights into metabolic pathways, protein structure and dynamics, and drug development. This application note provides detailed protocols and highlights the diverse applications of **L-Leucine-1-¹³C,¹⁵N** for researchers, scientists, and drug development professionals.

Stable isotope-labeled amino acids, such as L-Leucine with carbon-13 at the C1 position and nitrogen-15 in the amino group, serve as invaluable tools in complex biological systems.^[1] Their chemical properties are identical to their unlabeled counterparts, allowing them to be seamlessly integrated into biological processes. However, the distinct nuclear properties of ¹³C and ¹⁵N enable their detection and quantification by NMR, providing a window into molecular behavior.^[1]

Key Applications of L-Leucine-1-¹³C,¹⁵N in NMR Spectroscopy

The dual labeling of L-Leucine at a specific carbon and the amino nitrogen offers unique advantages across several research domains:

- **Metabolic Flux Analysis (MFA):** Tracing the metabolic fate of the ^{13}C -labeled carboxyl group and the ^{15}N -labeled amino group provides a detailed picture of cellular metabolism.^{[2][3]} This allows for the quantification of metabolic fluxes through key pathways, which is critical for understanding disease states and for metabolic engineering.^[4] In vivo NMR can be employed to visualize active metabolic networks and determine metabolic and isotopic steady states.
- **Protein Structure and Dynamics:** Incorporating **L-Leucine-1- ^{13}C , ^{15}N** into proteins facilitates the assignment of NMR signals, a crucial step in determining three-dimensional structures. The ^{15}N label is particularly useful for protein "fingerprinting" using ^1H - ^{15}N HSQC experiments. Furthermore, studying the relaxation properties of these labeled nuclei provides insights into protein dynamics and interactions with other molecules. Selective labeling of leucine residues can help alleviate spectral crowding in NMR spectra, aiding in the extraction of distance and angle restraints for structural calculations.
- **Drug Discovery and Development:** NMR-based screening assays using selectively labeled proteins can identify and characterize small molecule binders. Monitoring the chemical shift perturbations of the ^{13}C and ^{15}N nuclei in L-Leucine upon ligand binding provides information on the binding site and affinity. This approach is highly sensitive and can be applied to high molecular weight protein targets.

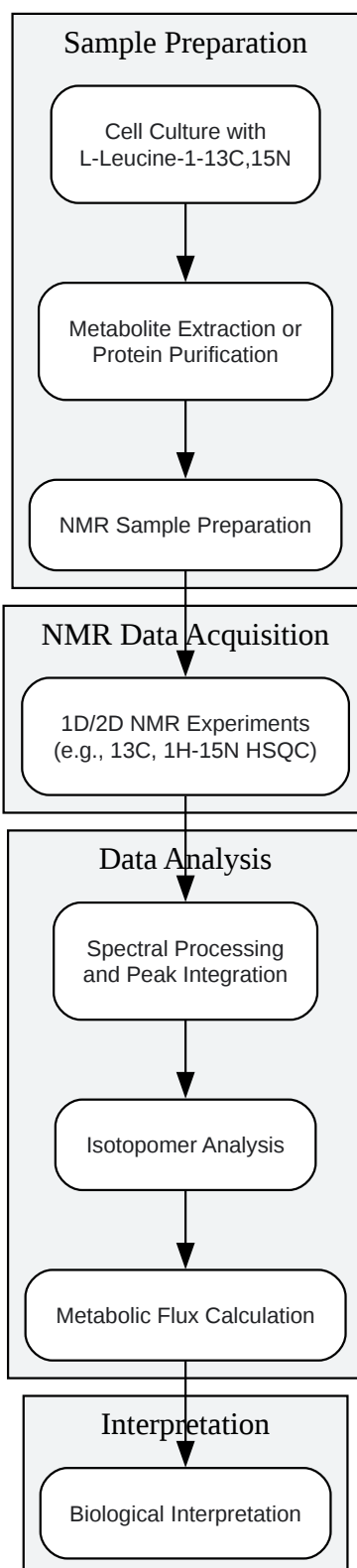
Data Presentation: Isotope Labeling Strategies

The choice of isotopic labeling strategy is critical and depends on the specific research question. Below is a summary of common labeling approaches and their primary applications.

Labeling Strategy	Primary Application	Key Advantages	Relevant NMR Experiments
Uniform 15N-Labeling	Protein Structure & Dynamics	"Fingerprint" of the protein backbone; simplifies spectra.	1H-15N HSQC, HNCA, HNCACB
Uniform 13C, 15N-Labeling	Protein Structure Determination	Enables through-bond correlations for backbone and sidechain assignments.	HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH
Fractional 20% 13C, 100% 15N-Labeling	Cost-effective Protein Structure Determination	Reduces cost while retaining sufficient information for structure determination of small proteins.	Standard triple-resonance experiments
Selective 1-13C, 15N-Labeling (e.g., L-Leucine)	Metabolic Flux Analysis, Specific structural probes	Traces specific atoms through metabolic pathways; simplifies specific regions of NMR spectra.	13C-NMR, 1H-15N HSQC, 13C-15N correlation experiments
Selective Methyl Labeling (Val, Leu, Ile)	Large Protein NMR, Drug Screening	Increases sensitivity and simplifies spectra for large proteins; powerful for studying protein-ligand interactions.	1H-13C HSQC, NOESY

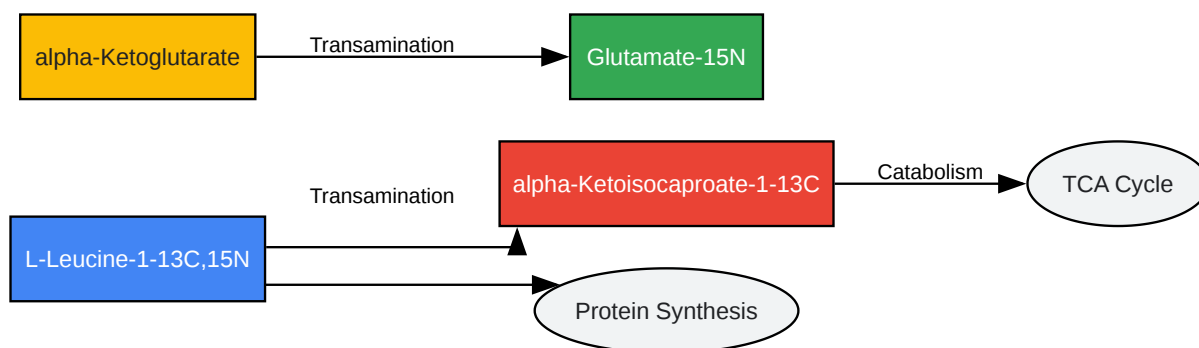
Experimental Workflow & Signaling Pathways

The following diagrams illustrate a typical experimental workflow for NMR-based metabolic flux analysis and a simplified representation of a metabolic pathway involving L-Leucine.



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NMR-based metabolic flux analysis workflow.



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Simplified metabolic fate of L-Leucine.

Detailed Experimental Protocols

The following are generalized protocols for key experiments using **L-Leucine-1-13C,15N**. Researchers should optimize these protocols for their specific biological systems and NMR instrumentation.

Protocol 1: 13C-Metabolic Flux Analysis in Cultured Cells

Objective: To trace the metabolic fate of the carboxyl carbon of L-Leucine.

Materials:

- Cell culture medium deficient in L-Leucine
- **L-Leucine-1-13C,15N**
- Cultured cells of interest
- Metabolite extraction buffers (e.g., cold methanol/water)
- NMR tubes, buffer, and D2O

Methodology:

- Cell Culture: Grow cells in standard medium to the desired confluency.
- Isotope Labeling: Replace the standard medium with the L-Leucine-deficient medium supplemented with a known concentration of **L-Leucine-1-13C,15N**.
- Time Course: Incubate the cells for various time points to achieve isotopic steady state. This needs to be determined empirically for each cell line.
- Metabolite Extraction:
 - Rapidly quench metabolism by washing cells with ice-cold saline.
 - Extract metabolites using a biphasic solvent system (e.g., methanol:water:chloroform) or other established methods.
 - Separate the polar and non-polar phases by centrifugation.
- NMR Sample Preparation:
 - Lyophilize the polar extract to remove solvents.
 - Reconstitute the dried extract in a suitable NMR buffer containing a known concentration of an internal standard (e.g., DSS) and D2O for field locking.
- NMR Data Acquisition:
 - Acquire 1D ¹³C and ¹H NMR spectra.
 - For more detailed analysis, acquire 2D ¹H-¹³C HSQC or HMBC spectra to resolve overlapping signals and confirm assignments.
- Data Analysis:
 - Process the spectra (Fourier transformation, phasing, baseline correction).
 - Identify and quantify the ¹³C-labeled metabolites by comparing them to reference spectra and integrating the relevant peaks.

- Calculate the fractional enrichment of ^{13}C in downstream metabolites.
- Use metabolic modeling software to calculate metabolic fluxes.

Protocol 2: Protein Expression and ^1H - ^{15}N HSQC for Ligand Binding

Objective: To express a ^{15}N -labeled protein and monitor ligand binding by NMR.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector containing the gene of interest
- M9 minimal medium components
- $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source
- Unlabeled L-Leucine and other essential amino acids (if using an auxotrophic strain)
- IPTG for induction
- Lysis buffer and protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
- NMR buffer (e.g., phosphate or TRIS buffer with D_2O)

Methodology:

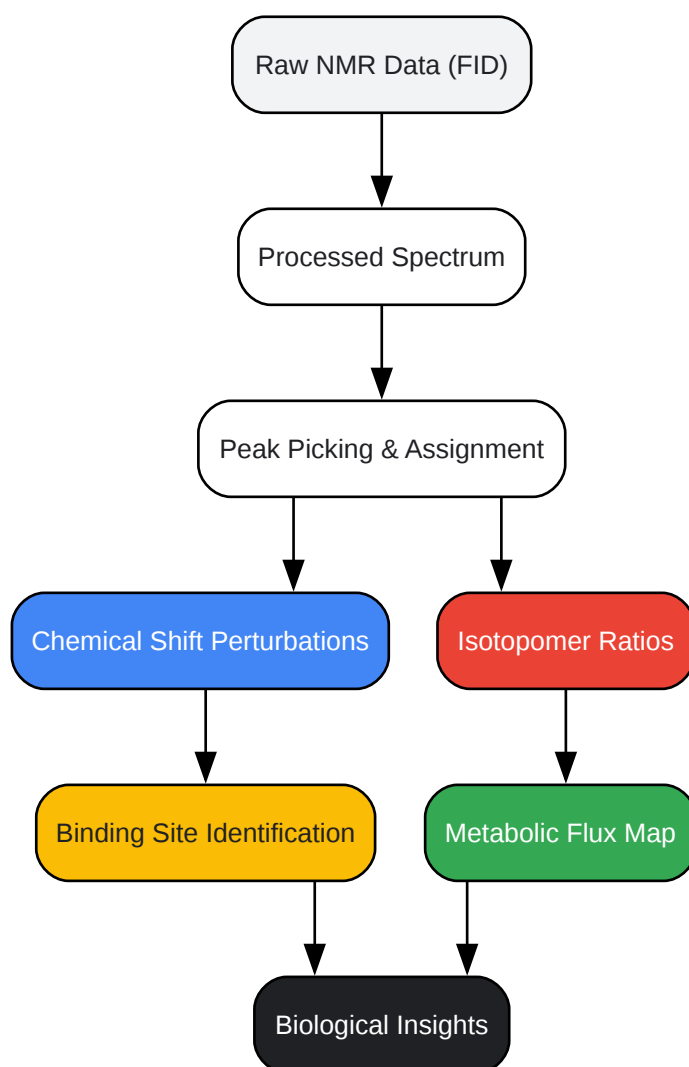
- Protein Expression:
 - Transform the E. coli expression strain with the plasmid.
 - Grow a starter culture overnight in LB medium.
 - Inoculate 1L of M9 minimal medium containing $^{15}\text{NH}_4\text{Cl}$ with the starter culture.
 - Grow the cells at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with IPTG and continue to grow for the optimized time and temperature.
- Protein Purification:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
 - Purify the protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
- NMR Sample Preparation:
 - Exchange the purified protein into the desired NMR buffer.
 - Concentrate the protein to the desired concentration (typically 0.1-1 mM).
 - Add 5-10% D₂O to the sample.
- NMR Data Acquisition:
 - Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the "fingerprint" spectrum.
 - Prepare samples with the protein and varying concentrations of the ligand.
 - Acquire a ¹H-¹⁵N HSQC spectrum for each ligand concentration.
- Data Analysis:
 - Process all spectra identically.
 - Overlay the spectra from the different ligand concentrations.
 - Identify amide peaks that show chemical shift perturbations (changes in position) or line broadening upon ligand addition.

- Map the perturbed residues onto the protein structure (if available) to identify the binding site.
- The magnitude of the chemical shift changes can be used to estimate the dissociation constant (K_d) of the protein-ligand interaction.

Logical Relationships in NMR Data Analysis

The interpretation of NMR data often follows a hierarchical process, starting from raw data and culminating in biological insights.



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Logical flow of NMR data analysis.

By leveraging the power of **L-Leucine-1-13C,15N** and advanced NMR techniques, researchers can unlock a deeper understanding of complex biological systems, accelerating discoveries in basic science and drug development.

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